molecular formula C9H8BrF B2840676 1-Bromo-2-cyclopropyl-3-fluorobenzene CAS No. 1415096-07-9

1-Bromo-2-cyclopropyl-3-fluorobenzene

Cat. No.: B2840676
CAS No.: 1415096-07-9
M. Wt: 215.065
InChI Key: SYCSLHKPDSGTAQ-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropyl-3-fluorobenzene ( 1415096-07-9) is a valuable halogenated aromatic building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 9 H 8 BrF and a molecular weight of 215.06 g/mol, features both a bromine substituent and a cyclopropyl group on a fluorobenzene ring, making it a versatile scaffold for constructing more complex molecules . Its primary research application lies in its potential use in metal-halogen exchange reactions, particularly in the generation of cyclopropyl-containing Grignard or other organometallic reagents. The preparation of such reagents enables subsequent nucleophilic addition with various electrophiles, such as carbonyl compounds, for the stereoselective synthesis of functionalized cyclopropanes, which are privileged structures in drug discovery . The presence of the fluorine atom allows for regioselective further functionalization and can be studied using 19 F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for detecting and identifying fluorine-containing compounds . Researchers value this chemical for the development of new synthetic methodologies and for its role in the exploration of structure-activity relationships in medicinal chemistry programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-cyclopropyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSLHKPDSGTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415096-07-9
Record name 1-bromo-2-cyclopropyl-3-fluorobenzene
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Synthetic Methodologies for 1 Bromo 2 Cyclopropyl 3 Fluorobenzene and Analogous Systems

Strategies for Ortho-Halogenated Cyclopropylbenzene (B146485) Synthesis

The construction of ortho-halogenated cyclopropylbenzenes can be approached in two primary ways: by introducing a halogen atom onto a cyclopropyl-substituted benzene (B151609) ring or by forming the cyclopropane (B1198618) ring on a halogenated aromatic substrate. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Direct halogenation of a cyclopropylbenzene precursor, such as 2-cyclopropyl-1-fluorobenzene, is a common strategy for introducing a bromine atom onto the aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism. libretexts.orgbyjus.com The success of this approach hinges on controlling the regioselectivity of the halogenation.

The substituents already present on the benzene ring direct the position of the incoming electrophile (in this case, Br⁺). The cyclopropyl (B3062369) group is an activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. In the case of 2-cyclopropyl-1-fluorobenzene, the directing effects of both substituents must be considered. The bromine atom would be directed to the positions ortho and para to the cyclopropyl group, and ortho and para to the fluorine atom. The position between the two existing substituents is sterically hindered. Therefore, bromination would likely yield a mixture of isomers, including the desired 1-bromo-2-cyclopropyl-3-fluorobenzene.

The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). pressbooks.publibretexts.org The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich benzene ring. pressbooks.pubyoutube.com

Table 1: Reagents and Conditions for Direct Bromination

Reagent/CatalystSolventTemperaturePurpose
Bromine (Br₂)Acetic Acid or DichloromethaneRoom TemperatureSource of the electrophile (Br⁺)
Iron(III) Bromide (FeBr₃)DichloromethaneRoom TemperatureLewis acid catalyst to activate bromine

An alternative approach is the formation of the cyclopropane ring on a suitably halogenated aromatic substrate, such as 1-bromo-2-fluoro-3-vinylbenzene. The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. wikipedia.org This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgnih.gov

The Simmons-Smith reaction is stereospecific, meaning the configuration of the double bond is retained in the cyclopropane product. wikipedia.org The reaction is also known to be effective on vinyl halides, allowing for the cyclopropanation of halogenated styrenes. wikipedia.org Therefore, starting with a vinyl-substituted dihalobenzene would be a viable route to the target compound.

Modifications to the classic Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can improve the reactivity and yield of the cyclopropanation. wikipedia.org

Table 2: Key Cyclopropanation Reactions

Reaction NameReagentsKey Features
Simmons-Smith Reaction CH₂I₂, Zn-Cu coupleStereospecific, tolerant of various functional groups.
Furukawa Modification CH₂I₂, Et₂ZnIncreased reactivity compared to the classic Simmons-Smith.

Cross-Coupling Approaches for Aryl-Halide and Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for synthesizing complex aromatic compounds. Palladium and nickel-catalyzed reactions are central to this approach.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nobelprize.orgyoutube.com To synthesize a cyclopropyl-substituted arene, this reaction can be employed by coupling a dihalogenated benzene derivative with cyclopropylboronic acid or one of its esters. researchgate.netnih.govaudreyli.comresearchgate.netnih.gov For instance, reacting 1,3-dibromo-2-fluorobenzene (B170666) with cyclopropylboronic acid in the presence of a palladium catalyst and a base would be a potential route. The regioselectivity of the coupling would be a key consideration.

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While not directly forming a cyclopropyl group, it is a relevant method for functionalizing aryl bromides. For example, a bromo-fluoro-cyclopropylbenzene could be further functionalized using a Sonogashira coupling. Studies on the site-selective Sonogashira reactions of 1,4-dibromo-2-fluorobenzene (B72686) have shown that coupling occurs preferentially at the 4-position due to electronic and steric factors, highlighting the potential for regiocontrolled synthesis. epa.gov

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System
Suzuki-Miyaura Coupling Organoboronic acid/ester + Organic halide/triflatePalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., K₃PO₄)
Sonogashira Coupling Terminal alkyne + Aryl/vinyl halidePalladium catalyst, Copper(I) co-catalyst, Amine base

Nickel-catalyzed reactions have emerged as powerful alternatives to palladium-catalyzed couplings. One such reaction is the reductive coupling of aryl cyclopropyl ketones with unactivated alkyl bromides. acs.orgacs.org This reaction proceeds via a ring-opening of the cyclopropyl ketone, leading to the formation of γ-alkyl-substituted ketones. acs.orgrsc.org While this specific transformation does not directly yield the target structure, it represents a relevant nickel-catalyzed method for C-C bond formation involving a cyclopropyl group.

Another relevant nickel-catalyzed reaction is the reductive cross-coupling of cyclopropylamines with aryl halides, providing access to 1-arylcyclopropylamines. organic-chemistry.org This demonstrates the utility of nickel catalysis in coupling cyclopropyl moieties with aromatic rings. These reductive coupling methods often utilize a stoichiometric reductant, such as manganese or zinc, and avoid the need for pre-formed organometallic reagents. organic-chemistry.orgorganic-chemistry.org

Mechanistic Investigations in the Synthesis of Cyclopropyl-Substituted Aryl Bromides

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of direct electrophilic bromination of a substituted benzene involves the initial generation of a potent electrophile, typically Br⁺, through the interaction of Br₂ with a Lewis acid catalyst. byjus.com This electrophile is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgpressbooks.pub In the final step, a proton is abstracted from the sp³-hybridized carbon of the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orgbyjus.com The regioselectivity is determined by the electronic and steric effects of the substituents on the stability of the arenium ion intermediate.

The mechanism of the Simmons-Smith cyclopropanation is thought to proceed in a concerted fashion. nih.gov The organozinc carbenoid, ICH₂ZnI, is believed to form a "butterfly" transition state with the alkene. nih.gov In this transition state, the methylene (B1212753) group is transferred to the double bond, and the C-I and C-Zn bonds are broken simultaneously as the new C-C bonds of the cyclopropane ring are formed. This concerted mechanism accounts for the observed stereospecificity of the reaction. wikipedia.org The presence of nearby hydroxyl groups can influence the stereochemical outcome by coordinating with the zinc reagent and directing the cyclopropanation to the same face of the molecule. wikipedia.org

C-H Activation Pathways Leading to Cyclopropane Formation

The direct functionalization of C-H bonds represents a powerful and atom-economical approach to complex molecules. rsc.org In the context of forming cyclopropane rings on aryl systems, palladium-catalyzed C-H activation has emerged as a key strategy.

One notable pathway involves the intramolecular coupling of two C-H bonds on gem-dialkyl groups, which can be initiated from aryl bromide or triflate precursors. organic-chemistry.org A critical aspect of this methodology is the "1,4-Pd shift" mechanism. This process typically involves the oxidative addition of a Pd(0) catalyst to an aryl halide, followed by C-H activation to form a palladacycle. Subsequent intramolecular steps, guided by the catalyst and reaction conditions, lead to the formation of the cyclopropane ring. The choice of base has been identified as a crucial factor in directing the reaction toward cyclopropanation over competing pathways, such as benzocyclobutene formation. organic-chemistry.org

For instance, the use of pivalate (B1233124) as a base was found to be essential to favor the cyclopropane-forming pathway. organic-chemistry.org This highlights the sensitivity of the reaction outcome to subtle changes in the catalytic system.

Another approach involves the Rh(III)-catalyzed C–H activation of N-enoxyphthalimides for the cyclopropanation of alkenes. acs.org This reaction is proposed to proceed through the directed activation of an olefinic C-H bond, followed by two migratory insertions. The development of specific ligands, such as a monosubstituted isopropylcyclopentadienyl ligand, has been shown to dramatically improve both the yield and diastereoselectivity of this transformation, allowing for the synthesis of a wide array of trans 1,2-disubstituted cyclopropanes. acs.org

The following table summarizes key findings in palladium-catalyzed C-H arylation of cyclopropanes, a related transformation that underscores the utility of this approach.

Catalyst SystemDirecting GroupCoupling PartnerKey Feature
Pd(OAc)₂, N-Ac-(l)-Tle-OHTertiary AlkylamineAryl Boronic AcidsHigh enantioselectivity and diastereoselectivity for cis-products. chemrxiv.orgnih.gov
Pd(OAc)₂, Mono-N-protected amino acidCarboxylic AcidOrganoboron ReagentsProvides a new method for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov
Pd(0)/phosphineNot explicitly directedAryl BromidesIntramolecular C(sp³)–H arylation to form fused carbocycles. nih.gov

Radical Intermediates in Catalytic Cyclopropyl-Aryl Coupling Reactions

Radical-mediated reactions offer alternative pathways for the formation of cyclopropyl-aryl bonds, often under mild conditions. nih.gov These processes typically involve the generation of either a cyclopropyl radical which then couples with an aryl partner, or an aryl radical which couples with a cyclopropane derivative.

Nickel-catalyzed reductive cross-coupling reactions have been developed to synthesize 1-arylcyclopropylamines from cyclopropylamine (B47189) NHP (N-hydroxyphthalimide) esters and (hetero)aryl halides. researchgate.net Mechanistic proposals suggest that the reaction involves the reduction of the NHP ester to generate an alkyl radical. This radical is then captured by the nickel catalyst and subsequently arylated. researchgate.net This method is notable for its excellent functional group tolerance and rapid reaction times at ambient temperature. researchgate.net

Photoredox catalysis provides another powerful tool for generating radical intermediates. For example, visible-light-induced reactions can facilitate the alkylation, ring-opening, and cyclization of cyclopropyl olefins with alkyl bromides. beilstein-journals.org In a plausible mechanism, the photocatalyst initiates the formation of an alkyl radical from the bromide. This radical adds to the cyclopropyl olefin, leading to a benzyl (B1604629) radical intermediate which then undergoes ring-opening to form a terminal alkyl radical. Subsequent intramolecular cyclization onto the aryl ring and final oxidation/deprotonation yield the product. beilstein-journals.org

The stability and reactivity of radical intermediates are central to the success of these transformations. The cyclopropyl group can act as a probe for radical mechanisms; the rapid ring-opening of a cyclopropylcarbinyl radical is a hallmark of such pathways. unl.pt In the context of coupling reactions, controlling the fate of these transient species is key to achieving the desired cyclopropyl-aryl linkage.

Research into the enantioselective photocycloaddition of aryl cyclopropyl ketones highlights the generation of ring-opened distonic radical anions as key intermediates. nih.gov These species, formed by photoreduction of a Lewis acid-activated ketone, can then react with alkene partners to form complex cyclopentane (B165970) structures. nih.gov This demonstrates the potential for generating radical species from the cyclopropane ring itself to initiate bond formation.

The table below outlines different strategies involving radical intermediates for the functionalization of cyclopropanes.

Reaction TypeRadical Generation MethodIntermediate SpeciesKey Outcome
Ni-Catalyzed Reductive Cross-CouplingReduction of NHP esterCyclopropylamine radicalDirect synthesis of 1-arylcyclopropylamines. researchgate.net
Visible-Light PhotocatalysisOxidative quenching of bromideAlkyl radical, benzyl radicalCascade reaction for synthesis of partially saturated naphthalenes. beilstein-journals.org
Asymmetric PhotocatalysisPhotoreduction of ketoneRing-opened distonic radical anionEnantiocontrolled construction of cyclopentane structures. nih.gov
Oxidative C-H AlkynylationDirect light activation of hypervalent iodine reagentAryl radical cationSubstrate-controlled C-H or C-C bond functionalization. researchgate.net

These methodologies, relying on either sophisticated C-H activation cascades or the controlled generation of reactive radical intermediates, provide powerful and versatile routes for the synthesis of this compound and a wide range of structurally analogous systems.

Reactivity and Derivatization of 1 Bromo 2 Cyclopropyl 3 Fluorobenzene

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond is the most labile site for many common transformations, particularly those involving organometallic intermediates. The bromine atom's ability to readily undergo oxidative addition to transition metal complexes and its suitability for halogen-metal exchange make it the primary handle for carbon-carbon and carbon-heteroatom bond formation.

The aryl bromide moiety of 1-bromo-2-cyclopropyl-3-fluorobenzene is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex aryl-containing structures. While the bromine atom is highly reactive in these catalytic cycles, the adjacent cyclopropyl (B3062369) and fluorine substituents can influence catalyst activity and reaction outcomes.

Research documented in patent literature demonstrates the successful application of this substrate in metal-catalyzed transformations. For instance, the compound has been utilized in iridium-catalyzed borylation reactions to prepare for subsequent Suzuki-Miyaura coupling. google.com In a specific application, this compound was reacted with bis(pinacolato)diboron (B136004) in the presence of an iridium catalyst ([Ir(OMe)(1,5-cod)]₂) and a bipyridine ligand to yield the corresponding pinacol (B44631) boronate ester. google.com This transformation is a crucial step as it converts the aryl bromide into a versatile boronic ester, a key partner for Suzuki-Miyaura couplings. google.com

Another documented transformation is a palladium-catalyzed carbon-sulfur bond formation. In the synthesis of potential muscarinic acetylcholine (B1216132) M1 receptor antagonists, this compound was coupled with methyl 3-mercaptopropionate (B1240610) using a palladium catalyst. google.com This type of reaction, analogous to Buchwald-Hartwig amination, highlights the utility of the C-Br bond for forming carbon-heteroatom linkages. google.com

The general schemes for major cross-coupling reactions applicable to the C-Br bond are summarized below.

Table 1: Overview of Potential Cross-Coupling Reactions This table is based on established chemical principles; specific data for this compound is limited.

Reaction NameCoupling PartnerTypical CatalystResulting Bond
Suzuki-MiyauraOrganoboron compound (e.g., boronic acid/ester)Palladium(0) complexesC-C
SonogashiraTerminal alkynePalladium(0) and Copper(I) cocatalystC-C (alkyne)
NegishiOrganozinc compoundPalladium(0) or Nickel(0) complexesC-C
StilleOrganotin compound (stannane)Palladium(0) complexesC-C

The aryl bromide can be converted into highly nucleophilic organometallic reagents, such as Grignard or organolithium species, through halogen-metal exchange. This process inverts the polarity at the carbon atom, turning it from an electrophilic to a strongly nucleophilic center.

The formation of a Grignard reagent would typically involve reacting this compound with magnesium metal in an ether solvent like THF or diethyl ether. The resulting organomagnesium compound, 2-cyclopropyl-3-fluorophenylmagnesium bromide, can then be used to react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles.

Alternatively, treatment with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) at low temperatures would generate the corresponding organolithium species, 2-cyclopropyl-3-fluorophenyllithium. These reagents are generally more reactive than their Grignard counterparts. While these are standard transformations for aryl bromides, specific documented examples for this compound are not prevalent in the surveyed literature.

Reactions Involving the Aryl Fluoride Moiety

The carbon-fluorine bond is significantly stronger and less reactive than the carbon-bromine bond, especially in transition metal-catalyzed cross-coupling reactions. However, the high electronegativity of fluorine makes the ipso-carbon atom electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups.

In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. Fluorine is an excellent leaving group in this context because its high electronegativity polarizes the C-F bond and helps to stabilize the intermediate Meisenheimer complex. For a substitution to occur at the C-F bond of this compound, a strong nucleophile (e.g., alkoxides, thiolates, or amines) would be required, often in conjunction with polar aprotic solvents and heat. The reaction proceeds via a two-step addition-elimination mechanism.

The success and regioselectivity of an SNAr reaction are dictated by the electronic landscape of the aromatic ring. For substitution to occur, the ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge in the Meisenheimer intermediate.

In this compound, the substituents present a mixed electronic profile.

Fluorine : Acts as a strongly inductive electron-withdrawing group, which activates the ring towards nucleophilic attack.

Cyclopropyl Group : Known to have π-character, allowing it to act as an electron-donating group through conjugation, particularly from the ortho and para positions.

In this specific substitution pattern, the cyclopropyl group is ortho to the bromine and meta to the fluorine. Its electron-donating character would slightly deactivate the ring relative to a non-substituted fluorobenzene. Furthermore, neither the bromo nor the cyclopropyl group is in an ideal ortho or para position to stabilize a negative charge formed from a nucleophilic attack at the carbon bearing the fluorine. Consequently, SNAr reactions targeting the fluorine atom in this molecule would likely require harsh conditions and may proceed with low efficiency compared to more activated systems (e.g., those containing a nitro group).

Transformations of the Cyclopropyl Group

The cyclopropyl group is a strained three-membered ring that exhibits unique chemical properties, including partial double-bond character. Despite its inherent ring strain of approximately 27.5 kcal/mol, the cyclopropyl moiety is generally stable under a wide range of reaction conditions, including those typically employed for the cross-coupling and organometallic reactions discussed in section 3.1.

Transformations of the cyclopropyl group itself typically require specific and often harsh conditions. For example, catalytic hydrogenation at high pressure or treatment with strong acids can lead to ring-opening. However, under the neutral or basic conditions of most palladium-catalyzed coupling reactions, the cyclopropyl ring is expected to remain intact. This stability is a key advantage, allowing it to be carried through multi-step syntheses as a stable structural motif. No specific transformations targeting the cyclopropyl group on this compound have been noted in the surveyed scientific literature, underscoring its role as a stable substituent in this context.

Ring-Opening Reactions Under Various Catalytic Conditions

The reactivity of the cyclopropyl group, a strained three-membered ring, often makes it susceptible to ring-opening reactions under various catalytic conditions. In aryl cyclopropanes, the electronic nature of the aromatic ring and its substituents can influence the ease and regioselectivity of this transformation. Generally, cleavage of the cyclopropane (B1198618) ring can be initiated by electrophiles, nucleophiles, radicals, or transition metals.

Catalytic approaches to the ring-opening of aryl cyclopropanes often involve the use of Lewis acids or transition metal complexes. Lewis acids can activate the cyclopropyl ring by coordinating to it or to a substituent on the aromatic ring, facilitating nucleophilic attack and subsequent ring cleavage. Transition metal catalysts, such as those based on palladium, rhodium, or nickel, can mediate ring-opening through various mechanisms, including oxidative addition into a C-C bond of the cyclopropane.

Catalytic SystemGeneral SubstratePotential ProductsReaction Type
Pd(OAc)₂ / Lewis AcidElectron-rich Aryl Cyclopropanes1,3-Difunctionalized propanesPalladium-catalyzed nucleophilic ring-opening
Rh(I) complexesVinylcyclopropanesCyclopentenes[3+2] Cycloaddition
Photoredox CatalysisAryl Cyclopropanes1,3-Difunctionalized productsRadical-mediated ring-opening
Strong Brønsted or Lewis Acids (e.g., HBF₄, BF₃·OEt₂)Aryl CyclopropanesPropenylbenzenes or other rearranged productsAcid-catalyzed isomerization

Retention of Cyclopropyl Integrity in Aromatic Transformations

In contrast to ring-opening reactions, many synthetic transformations involving the aromatic portion of this compound can be achieved while preserving the integrity of the cyclopropyl ring. The C-Br bond in this molecule serves as a versatile handle for various cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures. The stability of the cyclopropyl group under the conditions of these reactions is crucial for its utility as a building block in medicinal chemistry and materials science.

Recent patent literature highlights the use of this compound in palladium-catalyzed cross-coupling reactions where the cyclopropyl moiety remains intact. These examples demonstrate the robustness of the cyclopropyl ring under specific catalytic regimes, allowing for selective functionalization of the aromatic ring.

One notable example is the iridium-catalyzed borylation of this compound to prepare the corresponding boronate ester. This intermediate is then utilized in a subsequent Suzuki coupling reaction. This two-step sequence allows for the formation of a new carbon-carbon bond at the position of the bromine atom, without affecting the cyclopropyl substituent.

Reactant 1Reactant 2Catalyst SystemProductReaction Type
This compound4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane)[Ir(OMe)(1,5-cod)]₂ / 4,4'-Di-tert-butyl-2,2'-bipyridine2-(2-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneIridium-catalyzed Borylation
2-(2-Cyclopropyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAryl Halide (Generic)Palladium Catalyst / BaseSubstituted BiarylSuzuki Coupling

Another documented transformation that retains the cyclopropyl group is a palladium-catalyzed thioetherification reaction. In this case, this compound is reacted with a thiol to form a new carbon-sulfur bond. This type of reaction is significant for the synthesis of molecules with potential applications in pharmaceuticals.

Reactant 1Reactant 2Catalyst SystemProductReaction Type
This compoundMethyl 3-mercaptopropionatePalladium Catalyst / Ligand / BaseMethyl 3-((2-cyclopropyl-3-fluorophenyl)thio)propanoatePalladium-catalyzed Thioetherification

These examples underscore the synthetic utility of this compound as a precursor in which the cyclopropyl ring acts as a stable substituent during common aromatic functionalization reactions. The choice of catalyst and reaction conditions is paramount in directing the reactivity towards the desired transformation on the aromatic ring while preserving the three-membered carbocycle.

Advanced Spectroscopic and Computational Characterization of 1 Bromo 2 Cyclopropyl 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 1-Bromo-2-cyclopropyl-3-fluorobenzene. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and spatial arrangement of atoms can be established. Due to the absence of publicly available experimental spectra, the following analysis is based on high-quality predicted data, which provides a reliable framework for the structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The three aromatic protons will appear as complex multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm, due to spin-spin coupling with each other and with the fluorine atom. The cyclopropyl protons will present as a set of multiplets in the upfield region, generally between δ 0.6 and 2.2 ppm. The methine proton of the cyclopropyl group will be distinguishable from the four methylene (B1212753) protons.

The ¹³C NMR spectrum will provide further structural confirmation by revealing the chemical environment of each of the nine carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbons directly bonded to the bromine and fluorine atoms showing characteristic chemical shifts and coupling to fluorine. The cyclopropyl carbons will appear in the upfield region, typically between δ 5 and 15 ppm.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.35 - 7.45m
Aromatic-H7.10 - 7.20m
Aromatic-H7.00 - 7.10m
Cyclopropyl-CH2.10 - 2.20m
Cyclopropyl-CH₂0.90 - 1.10m
Cyclopropyl-CH₂'0.60 - 0.80m

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
Ar-C-F158.5 (d, ¹JCF ≈ 245 Hz)
Ar-C134.0 (d)
Ar-C128.5 (d)
Ar-C-Br115.0 (d)
Ar-C125.0 (d)
Ar-C-Cyclopropyl130.0 (d)
Cyclopropyl-CH14.5
Cyclopropyl-CH₂8.0

Note: Predicted data is based on computational models and may vary from experimental values. 'd' denotes a doublet and 'm' denotes a multiplet.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. A single resonance is expected, and its chemical shift will be indicative of the electronic effects of the adjacent bromo and cyclopropyl substituents. The signal will likely appear as a multiplet due to coupling with the vicinal aromatic protons. The precise chemical shift and coupling constants are instrumental in confirming the substitution pattern on the benzene (B151609) ring. Based on related structures, the ¹⁹F chemical shift is predicted to be in the range of -110 to -130 ppm relative to a standard reference such as CFCl₃.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS techniques provide definitive confirmation of its identity and purity.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula. For this compound (C₉H₈BrF), the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak. Two peaks of almost equal intensity, separated by two m/z units, will be observed.

Expected HRMS Data

IonCalculated m/z
[C₉H₈⁷⁹BrF]⁺213.9793
[C₉H₈⁸¹BrF]⁺215.9773

The observation of this isotopic signature with the calculated high precision would unequivocally confirm the molecular formula of the compound.

The coupling of a chromatographic technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with mass spectrometry (GC-MS or LC-MS) is a powerful method for assessing the purity of a sample and confirming the identity of its components. In a GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. The eluted compound would then be ionized and its mass spectrum recorded. The resulting mass spectrum would show the characteristic molecular ion peaks and a specific fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for its positive identification. A single chromatographic peak with the correct mass spectrum would indicate a high degree of purity.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the molecular structure and bonding of this compound. Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates its electronic transitions.

Based on computational studies of similar molecules, such as 1-bromo-3-fluorobenzene, the vibrational spectrum of this compound is expected to show characteristic absorption bands. The IR and Raman spectra would be dominated by bands corresponding to the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C stretching vibrations within the benzene ring (around 1400-1600 cm⁻¹), and the C-F and C-Br stretching vibrations at lower wavenumbers. The cyclopropyl group would also exhibit characteristic C-H stretching and CH₂ bending modes.

Predicted Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Cyclopropyl C-H Stretch2950 - 3050
Aromatic C=C Stretch1450 - 1600
C-F Stretch1200 - 1250
C-Br Stretch550 - 650

The electronic spectrum, obtained by UV-Vis spectroscopy, is expected to show absorptions characteristic of a substituted benzene chromophore. The presence of the bromo, fluoro, and cyclopropyl substituents will influence the position and intensity of the absorption maxima. Typically, substituted benzenes exhibit a strong absorption band around 200-220 nm and a weaker, more structured band around 260-280 nm. These absorptions are due to π → π* electronic transitions within the aromatic ring.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components.

Key expected vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl ring are expected to absorb at slightly lower wavenumbers than typical sp³ C-H bonds, often around 3000-2900 cm⁻¹.

Aromatic C=C Stretching: These vibrations for the benzene ring would appear in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, is anticipated in the 1350-1000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

A hypothetical data table for the expected IR absorption bands is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Cyclopropyl C-H Stretch3000 - 2900Medium
Aromatic C=C Stretch1600 - 1450Medium
C-F Stretch1350 - 1000Strong
C-Br Stretch700 - 500Medium

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary electronic transitions would be associated with the substituted benzene ring.

The benzene ring exhibits characteristic π → π* transitions. The substitution with a bromine atom, a fluorine atom, and a cyclopropyl group would be expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents. Without experimental data, the precise λmax values and molar absorptivity (ε) cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on its solid-state structure.

The key parameters that would be determined include:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds.

This data would allow for a detailed analysis of the molecular geometry, including the planarity of the benzene ring and the orientation of the cyclopropyl, bromo, and fluoro substituents.

Density Functional Theory (DFT) Calculations for Molecular Properties

In the absence of experimental data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the molecular properties of this compound. DFT methods can provide insights into the electronic structure, spectroscopic properties, and reactivity of the molecule.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations can be used to determine the electronic structure of the molecule, including the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO would also be associated with the π* system of the ring.

Computational Prediction of Spectroscopic Parameters

DFT calculations can also be employed to predict various spectroscopic parameters, which can then be compared with experimental data if it becomes available.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can aid in the assignment of the experimentally observed absorption bands.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transition energies and oscillator strengths, which correspond to the λmax and intensities in the UV-Visible spectrum.

Reaction Pathway Modeling and Mechanistic Insights

DFT calculations are a valuable tool for investigating the mechanisms of chemical reactions. For this compound, DFT could be used to model various reaction pathways, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be elucidated. This provides valuable insights into the reactivity of the molecule and can guide the design of new synthetic routes.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

For the analog compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, Hirshfeld surface analysis reveals that the crystal packing is dominated by several types of non-covalent interactions. The most significant contribution comes from hydrogen-hydrogen (H···H) contacts, which account for a substantial portion of the Hirshfeld surface. This indicates that van der Waals forces play a crucial role in the stabilization of the crystal structure.

The analysis further identifies other significant intermolecular contacts, including carbon-hydrogen (C···H/H···C) and oxygen-hydrogen (O···H/H···O) interactions. The presence of O···H/H···O contacts, in particular, suggests the formation of weak C—H···O hydrogen bonds, which act to link neighboring molecules into chains or more complex networks. These interactions are visualized as distinct red areas on the dnorm mapped surface, highlighting regions of close intermolecular contact.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the fingerprint plot shows that H···H contacts make up 26.3% of the total Hirshfeld surface. nih.gov The C···H/H···C and O···H/H···O contacts contribute 21.2% and 8.3%, respectively. nih.gov The relative contributions of these and other, more minor, interactions are detailed in the table below.

Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Interaction TypeContribution (%)
H···H26.3
C···H/H···C21.2
O···H/H···O8.3

This detailed breakdown of intermolecular forces is critical for understanding the supramolecular chemistry of halogenated organic compounds. Although this data is for a related chalcone (B49325) derivative, it underscores the types of interactions that would be expected to influence the crystal packing of this compound. The presence of bromine and fluorine atoms in the target molecule suggests that halogen-involved contacts (e.g., Br···H, F···H, or even halogen···halogen interactions) would also be anticipated, alongside the ubiquitous H···H and C···H contacts. A full Hirshfeld surface analysis of this compound would be necessary to elucidate the specific nature and hierarchy of these interactions in its unique crystalline form.

Applications and Future Research Directions in 1 Bromo 2 Cyclopropyl 3 Fluorobenzene Chemistry

Utility as a Building Block in Complex Molecule Synthesis

The primary foreseeable application of 1-bromo-2-cyclopropyl-3-fluorobenzene lies in its role as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The bromo-substituent serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination could be employed to introduce a wide array of substituents at the bromine-bearing carbon. For instance, a Suzuki-Miyaura coupling could forge a new carbon-carbon bond with a boronic acid derivative, leading to the synthesis of complex biaryl systems. The cyclopropyl (B3062369) and fluorine moieties can impart unique conformational constraints and electronic properties to the resulting molecules, which are often desirable in the design of novel pharmaceuticals and functional materials.

To illustrate the potential, the following table outlines hypothetical cross-coupling reactions with this compound as the substrate.

Reaction NameCoupling PartnerPotential Product Class
Suzuki-MiyauraArylboronic acidBiaryls
SonogashiraTerminal alkyneAryl-alkynes
HeckAlkeneSubstituted styrenes
Buchwald-HartwigAmineArylamines

The interplay of the directing effects of the cyclopropyl and fluorine groups could also be exploited in subsequent electrophilic aromatic substitution reactions on the coupled products, allowing for the synthesis of highly substituted and complex aromatic scaffolds.

Contributions to the Development of Novel Synthetic Methodologies

The sterically demanding and electronically distinct environment of the this compound core makes it an intriguing substrate for the development and optimization of new synthetic methods. The presence of three different functional groups in close proximity could lead to unique reactivity and selectivity challenges, thereby driving innovation in catalysis and reaction design.

For example, developing selective cross-coupling methods that can differentiate between the bromo-substituent and potentially activated C-H bonds on the aromatic ring would be a valuable contribution. Furthermore, the cyclopropyl group, with its inherent ring strain and unique electronic properties, could participate in novel transition-metal-catalyzed ring-opening or rearrangement reactions, leading to the formation of more complex carbocyclic or heterocyclic systems.

Research in this area could focus on:

Selective C-H functionalization: Developing catalysts that can selectively activate and functionalize the C-H bonds of the aromatic ring in the presence of the bromo-substituent.

Domino reactions: Designing one-pot multi-step reaction sequences that leverage the reactivity of all three functional groups to rapidly build molecular complexity.

Photoredox catalysis: Exploring light-mediated reactions to enable novel transformations that are not accessible through traditional thermal methods.

Exploration of Unprecedented Reactivity and Selectivity in Polyfunctionalized Arenes

The spatial and electronic interactions between the bromo, cyclopropyl, and fluoro substituents in this compound are likely to give rise to unprecedented reactivity and selectivity patterns. The fluorine atom, being a strongly electronegative and weakly deactivating ortho-, para-director, and the cyclopropyl group, an activating ortho-, para-director, create a complex electronic landscape that can influence the regioselectivity of subsequent transformations. libretexts.orgkhanacademy.orgmasterorganicchemistry.comwikipedia.orglibretexts.orgorganicchemistrytutor.com

For instance, in nucleophilic aromatic substitution (SNA_r) reactions, the fluorine atom could be displaced by a nucleophile, with the regioselectivity potentially influenced by the adjacent cyclopropyl group. Conversely, in electrophilic aromatic substitution reactions, the combined directing effects of the fluorine and cyclopropyl groups would dictate the position of the incoming electrophile. libretexts.orgkhanacademy.orgmasterorganicchemistry.comwikipedia.orglibretexts.orgorganicchemistrytutor.com Understanding and predicting these outcomes would provide valuable insights into the fundamental principles governing the reactivity of polyfunctionalized arenes.

A hypothetical study on the nitration of this compound could yield a mixture of isomers, and the analysis of the product distribution would offer significant information on the interplay of the directing effects of the existing substituents.

Possible Nitration ProductPosition of Nitro GroupPredicted Major/MinorRationale
1-bromo-2-cyclopropyl-3-fluoro-4-nitrobenzenepara to FluorineMajorThe para position to the fluorine is sterically accessible and activated by the cyclopropyl group.
1-bromo-2-cyclopropyl-3-fluoro-6-nitrobenzeneortho to FluorineMinorSteric hindrance from the adjacent cyclopropyl and bromo groups would likely disfavor this isomer.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The synthesis and functionalization of this compound and its derivatives are well-suited for integration with modern and sustainable synthetic technologies such as flow chemistry. amt.ukvapourtec.comresearchgate.netrsc.orgresearchgate.net Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with greater control. amt.ukvapourtec.comresearchgate.netrsc.orgresearchgate.net

For example, the synthesis of this compound itself, which could potentially involve a Sandmeyer reaction from a corresponding aniline (B41778) precursor, could be made safer and more efficient in a flow reactor. wikipedia.orgnih.govyoutube.com The Sandmeyer reaction often involves the generation of unstable diazonium salts, and the small reaction volumes and precise temperature control of flow systems can mitigate the risks associated with their accumulation. wikipedia.orgnih.gov

Furthermore, subsequent palladium-catalyzed cross-coupling reactions of this compound could be performed in flow using packed-bed reactors containing immobilized catalysts. This approach would facilitate catalyst recycling and product purification, aligning with the principles of green chemistry. reachemchemicals.commdpi.comworldpharmatoday.comacs.org The development of such integrated flow processes would not only enhance the efficiency and sustainability of synthesizing complex molecules from this building block but also contribute to the broader adoption of green chemistry practices in the pharmaceutical and chemical industries. reachemchemicals.commdpi.comworldpharmatoday.comacs.orgacs.org

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-cyclopropyl-3-fluorobenzene, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves halogenation and cyclopropane functionalization. For example, bromination of a fluorinated benzene precursor followed by cyclopropane substitution via Suzuki-Miyaura coupling (using Pd catalysts) is a common approach . Key analytical methods include:

  • Gas Chromatography (GC) : Purity validation (>95% as per ).
  • High-Performance Liquid Chromatography (HPLC) : Detects impurities in polar derivatives (e.g., >97.0% purity in ).
  • NMR Spectroscopy : Confirms structural integrity (e.g., provides InChI and SMILES data for analogous compounds).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber glass containers at –20°C under inert gas (Ar/N₂) to prevent degradation via halogen exchange or cyclopropane ring strain .
  • Handling : Use gloveboxes for air-sensitive reactions. emphasizes handling by trained personnel in authorized facilities.
  • Stability Tests : Monitor decomposition via TLC or GC-MS under varying temperatures and light exposure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. ’s structural data (InChI Key: QFXWYPCEXULROC) supports modeling analogous systems.
  • Transition State Analysis : Identify steric effects from the cyclopropyl group, which may hinder coupling efficiency (e.g., discusses steric impacts in trifluoromethyl analogs).
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to optimize Suzuki-Miyaura reactions .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as an intermediate?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (catalyst loading, temperature) across studies. notes variability in halogenated benzene reactivity.
  • Isotopic Labeling : Use deuterated analogs (e.g., ’s deuterated difluorobenzene) to trace byproducts.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR to identify side reactions (e.g., ’s oxidation/reduction pathways).

Advanced Application: Multi-Step Synthesis Design

Q. How can this compound be used in synthesizing bioactive molecules?

Methodological Answer:

  • Step 1 : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups ().
  • Step 2 : Functionalize the cyclopropane ring via ring-opening reactions (e.g., acid-catalyzed hydrolysis to diols).
  • Step 3 : Validate bioactivity via enzyme inhibition assays (e.g., ’s enzyme interaction studies).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.